Pamicogrel - 101001-34-7

Pamicogrel

Catalog Number: EVT-278738
CAS Number: 101001-34-7
Molecular Formula: C25H24N2O4S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pamicogrel is a cyclooxygenase inhibitor classified as an antiplatelet agent. [] It is primarily recognized for its role in inhibiting platelet aggregation, a crucial process in blood clotting. [, ] Pamicogrel is utilized in scientific research to investigate its potential in various applications, particularly related to arterial occlusion and ischemic brain injury. []

Future Directions
  • Clinical Trials: While Pamicogrel had an NDA submitted in Japan in 1997, [] further clinical trials are necessary to assess its efficacy and safety in humans for various applications, including chronic arterial occlusion and ischemic brain injury.
  • Drug Delivery Systems: Investigating novel drug delivery systems, such as those described for other antiplatelet agents, [, ] could enhance the bioavailability and efficacy of Pamicogrel.

Clopidogrel

Compound Description: Clopidogrel is a thienopyridine derivative that acts as an antiplatelet agent by irreversibly blocking the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation [, ]. It is commonly used to prevent blood clots in patients with a history of heart attack, stroke, or peripheral artery disease.

Relevance: Clopidogrel, like Pamicogrel, belongs to the class of antiplatelet agents and is specifically mentioned as a "Grel drug" []. Both compounds target platelet aggregation, although their mechanisms of action might differ. The structural similarities between the two compounds likely contribute to their shared antiplatelet properties, making Clopidogrel a relevant compound in the context of Pamicogrel research.

Relevance: Prasugrel shares its classification as a "Grel drug" with Pamicogrel, highlighting their shared therapeutic target of platelet aggregation []. The faster onset and increased potency of Prasugrel compared to other thienopyridines make it a relevant comparator to Pamicogrel, especially when considering potential advantages in therapeutic applications.

Ticagrelor

Compound Description: Unlike Clopidogrel and Prasugrel, Ticagrelor is not a thienopyridine derivative. Instead, it belongs to the chemical class of cyclopentyltriazolopyrimidines and acts as a reversible P2Y12 receptor antagonist []. This reversibility allows for a faster offset of action compared to the irreversible inhibition seen with thienopyridines.

Relevance: Although not structurally related to Pamicogrel, Ticagrelor is relevant as it also targets the P2Y12 receptor, a key player in platelet aggregation []. Comparing the efficacy and safety profiles of Pamicogrel with those of established P2Y12 inhibitors like Ticagrelor can provide valuable insights into its potential therapeutic benefits and drawbacks.

Sarpogrelate

Compound Description: Sarpogrelate is a selective 5-HT2A receptor antagonist that inhibits serotonin-induced platelet aggregation and vasoconstriction [, ]. It is primarily used in Japan for the treatment of peripheral vascular disease and ischemic stroke.

Relevance: Similar to Pamicogrel, Sarpogrelate exhibits antiplatelet activity and is mentioned as a relevant compound in the context of treating cardiovascular diseases []. Despite targeting a different receptor (5-HT2A) than Pamicogrel, their shared therapeutic focus on platelet aggregation makes Sarpogrelate a relevant compound for comparison.

Ozagrel

Compound Description: Ozagrel is a thromboxane A2 synthase inhibitor that prevents the formation of thromboxane A2, a potent vasoconstrictor and inducer of platelet aggregation []. It is primarily used in Japan for the treatment of acute ischemic stroke.

Relevance: While Pamicogrel's mechanism of action remains unclear from the provided abstracts, its classification alongside Ozagrel as a potential treatment for ischemic brain injury [, ] suggests a shared therapeutic area. Comparing their efficacies and mechanisms in preclinical models of ischemic injury could provide valuable insights into Pamicogrel's therapeutic potential and its comparison to Ozagrel.

Anagrelide

Compound Description: Anagrelide is a selective inhibitor of megakaryocyte maturation and platelet production, primarily used for treating essential thrombocythemia, a condition characterized by elevated platelet counts [, ].

Relevance: While Anagrelide does not directly target platelet aggregation like Pamicogrel, its inclusion alongside Pamicogrel in a patent for a dispersible tablet formulation suggests a potential shared therapeutic context in cardiovascular or cerebrovascular diseases []. The patent's focus on improved drug delivery for these agents highlights the potential for combined or comparative clinical applications of Anagrelide and Pamicogrel in the future.

Aspirin

Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that also irreversibly inhibits cyclooxygenase-1 (COX-1), leading to reduced production of thromboxane A2 and subsequent inhibition of platelet aggregation [].

Note: The provided abstracts do not offer sufficient information about the specific mechanism of action of Pamicogrel. While it is classified as a cyclooxygenase inhibitor with platelet anti-aggregatory properties [], further research is needed to elucidate its precise mechanism and confirm its relationship to COX inhibition.

Classification

Pamicogrel is classified as an antiplatelet drug. Antiplatelet agents are medications that prevent blood cells (platelets) from clumping together to form a blood clot. This action is crucial in managing conditions where blood flow is compromised due to occlusions in the arteries.

Synthesis Analysis

The synthesis of Pamicogrel involves several key steps, utilizing various chemical reactions and reagents. The detailed synthesis pathway includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including amino acids and other organic compounds.
  2. Reagents and Conditions: Common reagents used include phosphorous oxychloride and dimethylformamide, with reactions often conducted under controlled temperatures (0-75°C) and monitored through thin-layer chromatography.
  3. Yield and Purification: The processes yield the target compound with varying efficiencies, often requiring purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Specific methodologies may vary based on the desired analogs or derivatives of Pamicogrel being synthesized, but the fundamental principles remain consistent across different synthetic routes .

Molecular Structure Analysis

Pamicogrel's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity.

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 327.81 g/mol
  • Structural Features: The structure features a chloro-substituted indole framework, which is critical for its interaction with biological targets.

The three-dimensional conformation of Pamicogrel allows it to effectively bind to platelet receptors, thereby exerting its pharmacological effects. Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pamicogrel undergoes several chemical reactions that are essential for its synthesis and functionalization:

  1. Substitution Reactions: Key reactions involve nucleophilic substitutions where halides are replaced by amines or other nucleophiles.
  2. Cyclization Reactions: These reactions lead to the formation of cyclic structures that are integral to the compound's activity.
  3. Deprotection Steps: Often necessary in synthetic pathways to reveal active functional groups after protective groups have been used during earlier steps.

These reactions are critical not only for synthesizing Pamicogrel but also for modifying its structure to enhance efficacy and reduce side effects .

Mechanism of Action

Pamicogrel functions primarily as an antiplatelet agent by inhibiting platelet aggregation through the following mechanisms:

  • Receptor Interaction: It binds selectively to adenosine diphosphate receptors on platelets, preventing their activation.
  • Signal Transduction Inhibition: By blocking these receptors, Pamicogrel disrupts the signaling pathways that lead to platelet activation and aggregation.
  • Vasodilation Effects: The compound also promotes vasodilation, enhancing blood flow in ischemic tissues.

Clinical studies have shown that Pamicogrel significantly improves peripheral circulation in patients with chronic arterial occlusive diseases, thereby alleviating symptoms associated with these conditions .

Physical and Chemical Properties Analysis

Pamicogrel exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Reports indicate a melting point range of approximately 145–147°C.

These properties are crucial for determining the appropriate formulation for therapeutic use, influencing factors such as bioavailability and stability .

Applications

Pamicogrel has several promising applications in medical science:

  1. Treatment of Buerger's Disease: Its primary application lies in treating this condition characterized by reduced blood flow due to arterial occlusions.
  2. Potential Use in Other Vascular Disorders: Given its mechanism, there is potential for broader applications in other vascular diseases where platelet aggregation plays a significant role.
  3. Research Tool: As a model compound, Pamicogrel can be utilized in pharmacological studies aimed at understanding platelet function and vascular health.

Ongoing research continues to explore these applications, assessing efficacy, safety profiles, and potential new indications for Pamicogrel .

Introduction to Pamicogrel: Pharmacological Context

Nomenclature and Classification as a Cyclooxygenase Inhibitor

Pamicogrel (chemical name: Ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate) is classified as a selective cyclooxygenase (COX) inhibitor with antiplatelet properties. Its molecular formula is C₂₅H₂₄N₂O₄S, and it has a molar mass of 448.54 g·mol⁻¹ [1] [6]. The compound is identified by several designations:

  • CAS Registry Number: 101001-34-7
  • UNII Code: 398FD8EDAL
  • Research Codes: KB 3022, KBT3022 [1] [6]

Structurally, pamicogrel features a thiazole core substituted with two p-methoxyphenyl groups at positions 4 and 5, linked to a N-ethoxycarbonylmethyl pyrrole moiety. This configuration is critical for its COX inhibitory activity [6]. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2 isoforms, pamicogrel demonstrates preferential inhibition of COX-1—the primary enzyme responsible for thromboxane A₂ (TXA₂) synthesis in platelets [10]. This selective inhibition disrupts the thromboxane-prostacyclin balance, thereby suppressing platelet aggregation [9] [10].

Table 1: Key Chemical Identifiers of Pamicogrel

PropertyIdentifier
IUPAC NameEthyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate
CAS Number101001-34-7
Molecular FormulaC₂₅H₂₄N₂O₄S
Molecular Weight448.54 g·mol⁻¹
SMILESCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(OC)C=C3)C4=CC=C(OC)C=C4
InChIKeyISCHOARKJADAKJ-UHFFFAOYSA-N
Alternative CodesKB 3022, KBT3022, Paminate

Historical Development and Preclinical Significance

Pamicogrel was developed by Kanebo Ltd. in the late 20th century as part of efforts to discover novel antiplatelet agents targeting the COX pathway. Early patents (EP-00159677) disclosed its platelet anti-aggregatory effects, while subsequent patents (EP-00560136) claimed applications in cerebral ischemia management [1]. A New Drug Application (NDA) was submitted in Japan in April 1997 for chronic arterial occlusion, highlighting its transition from preclinical to clinical evaluation [1] [6].

Preclinical studies established its dual therapeutic potential:

  • Chronic Arterial Occlusion: Demonstrated efficacy in models of peripheral artery disease through sustained inhibition of platelet-derived TXA₂ [1].
  • Ischemic Brain Injury: Showed neuroprotective effects in cerebral infarction models by mitigating microvascular thrombosis [1].

Unlike contemporary thienopyridines (e.g., clopidogrel), which require hepatic bioactivation via CYP450 enzymes, pamicogrel's direct COX inhibition offered a mechanistically distinct approach [4] [7]. This bypassed metabolic variability issues associated with prodrug antiplatelet agents.

Position Within Antiplatelet Agent Research Paradigms

Pamicogrel emerged during a pivotal shift in antiplatelet drug development, where research focused on multitarget inhibition to overcome limitations of single-pathway blockers. Its pharmacological profile positions it uniquely within two key paradigms:

  • COX Pathway Optimization: Aspirin, the prototypical COX-1 inhibitor, irreversibly acetylates Serine-530 of COX-1, reducing TXA₂-dependent platelet aggregation. However, its non-selective action compromises gastroprotective prostaglandins [9] [10]. Pamicogrel’s structural design aimed for enhanced COX-1 selectivity, potentially minimizing gastric toxicity while maintaining antiplatelet efficacy [6] [10].
  • Dual-Pathway Inhibition: Unlike pure P2Y₁₂ antagonists (e.g., clopidogrel, prasugrel) that solely block ADP-induced platelet activation, pamicogrel's primary COX inhibition also indirectly reduces thrombin generation—a key amplifier of platelet aggregation [3] [5]. Preclinical data suggested synergistic effects when combined with ADP receptor antagonists, aligning with emerging strategies to target multiple thrombotic pathways [5].

Table 2: Mechanism Comparison Between Pamicogrel and Contemporary Antiplatelet Agents

Agent ClassPrototype DrugsPrimary TargetLimitationsPamicogrel's Position
COX InhibitorsAspirinCOX-1 (irreversible)GI toxicity, incomplete efficacyImproved COX-1 selectivity; potential for reduced off-target effects
ThienopyridinesClopidogrel, PrasugrelP2Y₁₂ ADP receptorCYP-dependent activation; genetic variabilityDirect-acting; no metabolic activation required
Glycoprotein IIb/IIIaAbciximabFibrinogen receptorIntravenous only; acute bleeding riskOral bioavailability; chronic use potential

Pamicogrel’s development reflected an industry-wide recognition that single-pathway inhibition left residual thrombotic risk. Its thromboxane synthase (TXAS) inhibitory activity—though secondary to its primary COX action—further differentiated it from classical NSAIDs by preventing conversion of prostaglandin endoperoxides to TXA₂ [8] [10]. This dual action (COX + TXAS suppression) represented a refined approach within the cyclooxygenase inhibitor class.

Properties

CAS Number

101001-34-7

Product Name

Pamicogrel

IUPAC Name

ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3

InChI Key

ISCHOARKJADAKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, ethyl ester
ethyl 2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)pyrrol-1-ylacetate
KB 3022
KB-3022
KBT-3022

Canonical SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.